Flumazénil

Vue d'ensemble

Description

Le flumazénil est un antagoniste sélectif du récepteur de l'acide gamma-aminobutyrique de type A. Il est principalement utilisé comme antidote aux surdoses de benzodiazépines et pour inverser les effets sédatifs des benzodiazépines après des interventions chirurgicales . Le this compound a été caractérisé pour la première fois en 1981 et commercialisé en 1987 par Hoffmann-La Roche sous le nom commercial Anexate . Il est administré par injection, insertion otique ou voie intranasale .

Applications De Recherche Scientifique

Flumazenil has several scientific research applications:

Mécanisme D'action

Target of Action

Flumazenil primarily targets the GABA/benzodiazepine receptor complex . This receptor complex plays a crucial role in the central nervous system, mediating inhibitory neurotransmission and contributing to the sedative, anxiolytic, muscle relaxant, and anticonvulsant effects of benzodiazepines .

Mode of Action

Flumazenil, an imidazobenzodiazepine derivative, acts as a benzodiazepine antagonist . It competitively inhibits the activity at the benzodiazepine recognition site on the GABA/benzodiazepine receptor complex . This competitive inhibition reverses the effects of benzodiazepines on the central nervous system .

Biochemical Pathways

Flumazenil’s action primarily affects the GABAergic neurotransmission pathway . By binding to the benzodiazepine recognition site, it prevents benzodiazepines from enhancing the effect of GABA, the primary inhibitory neurotransmitter in the brain . This results in the reversal of the sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects of benzodiazepines .

Pharmacokinetics

Flumazenil exhibits rapid elimination with an extremely short terminal half-life . It undergoes hepatic metabolism, and its metabolites are primarily excreted in urine . The pharmacokinetic properties of flumazenil, including its rapid elimination and extensive first-pass metabolism, impact its bioavailability and duration of action .

Result of Action

The molecular and cellular effects of flumazenil’s action involve the reversal of benzodiazepine-induced effects . By antagonizing the CNS effects produced by benzodiazepines, flumazenil can reverse the sedative effects caused by benzodiazepines in various clinical settings .

Action Environment

The action, efficacy, and stability of flumazenil can be influenced by various environmental factors. Additionally, the drug’s short half-life requires multiple doses, and patients must be carefully monitored to prevent recurrence of overdose symptoms or adverse side effects .

Analyse Biochimique

Biochemical Properties

Flumazenil competitively inhibits the activity at the benzodiazepine recognition site on the GABA/benzodiazepine receptor complex . It interacts with the GABA A receptor, a key coordinator of brain activity, and antagonizes the central nervous system effects produced by benzodiazepines .

Cellular Effects

Flumazenil influences cell function by reversing the effects of benzodiazepines on the central nervous system . It does not antagonize the central nervous system effects of drugs affecting GABA-ergic neurons by means other than the benzodiazepine receptor .

Molecular Mechanism

Flumazenil exerts its effects at the molecular level by competitively inhibiting the benzodiazepine binding site on the GABA/benzodiazepine receptor complex . It is a weak partial agonist in some animal models of activity, but has little or no agonist activity in humans .

Temporal Effects in Laboratory Settings

In laboratory settings, flumazenil shows immediate effects in reversing benzodiazepine-induced sedation . Due to its short half-life, multiple doses may be required to prevent recurrence of overdose symptoms or adverse side effects .

Dosage Effects in Animal Models

In animal models, the effects of flumazenil vary with different dosages . High doses of flumazenil can elicit symptoms of benzodiazepine withdrawal, including seizures .

Metabolic Pathways

Flumazenil is completely metabolized, primarily in the liver . The major metabolites of flumazenil identified in urine are the de-ethylated free acid and its glucuronide conjugate .

Transport and Distribution

Flumazenil is distributed within cells and tissues via the bloodstream . It is formulated for intravenous administration primarily because it undergoes extensive first-pass metabolism after oral administration .

Subcellular Localization

Flumazenil’s primary site of action is the GABA A receptor, located in the cell membrane . It competitively inhibits the benzodiazepine binding site on the GABA/benzodiazepine receptor complex, thereby reversing the effects of benzodiazepines .

Méthodes De Préparation

La préparation du flumazénil implique plusieurs étapes :

Réaction d'hydrolyse : Un précurseur intermédiaire du this compound est obtenu par hydrolyse.

Purification : L'intermédiaire est purifié par adsorption sur charbon actif.

Réaction d'estérification : L'intermédiaire purifié subit une estérification pour donner du this compound.

Pour la production industrielle, la méthode consiste à dissoudre le this compound, le chlorure de sodium, l'édétate disodique, le mycose et la lysine dans de l'eau injectable, suivie d'une filtration, d'un remplissage, d'une fermeture et d'une désinfection .

Analyse Des Réactions Chimiques

Le flumazénil subit diverses réactions chimiques :

Oxydation et réduction : Le this compound peut être oxydé ou réduit dans des conditions spécifiques, bien que les voies réactionnelles détaillées ne soient pas largement documentées.

Réactifs et conditions communs : La synthèse du this compound marqué au fluor-18 utilise le kryptofix 2.2.2, le carbonate de potassium et le TEMPO dans le diméthylformamide.

Principaux produits : Les principaux produits formés comprennent l'hydroxy-mazénil, le dés-fluoro-flumazénil et le mazénil dimère.

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé dans la synthèse de composés radiomarqués pour des études d'imagerie.

Industrie : Le this compound est utilisé dans le développement d'outils de diagnostic et d'agents thérapeutiques.

Mécanisme d'action

Le this compound exerce ses effets en inhibant de manière compétitive le site de liaison des benzodiazépines sur le complexe récepteur de l'acide gamma-aminobutyrique/benzodiazépine . Cette inhibition inverse les effets des benzodiazépines sur le système nerveux central . Le this compound est un faible agoniste partiel dans certains modèles animaux, mais il a peu ou pas d'activité agoniste chez l'homme .

Comparaison Avec Des Composés Similaires

Le flumazénil est similaire en structure au midazolam, une autre imidazobenzodiazépine . contrairement au midazolam, qui est un sédatif, le this compound agit comme un antagoniste des benzodiazépines . D'autres composés similaires comprennent :

Flumazepil : Autre nom du this compound.

Ro 15-1788 : Nom de code du this compound pendant son développement.

Le caractère unique du this compound réside dans sa capacité à inverser les effets des benzodiazépines sans produire d'activité agoniste significative, ce qui en fait un outil précieux en clinique et en recherche .

Propriétés

IUPAC Name |

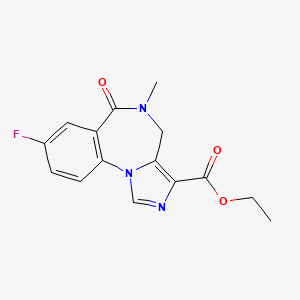

ethyl 8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3O3/c1-3-22-15(21)13-12-7-18(2)14(20)10-6-9(16)4-5-11(10)19(12)8-17-13/h4-6,8H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBIFZUFASYYRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023064 | |

| Record name | Flumazenil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Flumazenil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015336 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.04e+00 g/L | |

| Record name | Flumazenil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01205 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flumazenil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015336 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Flumazenil, an imidazobenzodiazepine derivative, is a benzodiazepine antagonist. It competitively inhibits the benzodiazepine binding site on the GABA/benzodiazepine receptor complex. Flumazenil is a weak partial agonist in some animal models of activity, but has little or no agonist activity in man. | |

| Record name | Flumazenil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01205 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

78755-81-4 | |

| Record name | Flumazenil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78755-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flumazenil [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078755814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flumazenil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01205 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | flumazenil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flumazenil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-Imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid, 8-fluoro-5,6-dihydro-5-methyl-6-oxo-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUMAZENIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40P7XK9392 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flumazenil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015336 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

201-203 °C, 201 - 203 °C | |

| Record name | Flumazenil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01205 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flumazenil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015336 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.